3-azido-1,1-difluorocyclobutane
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Overview
Description
3-Azido-1,1-difluorocyclobutane is a chemical compound with the molecular formula C4H5F2N3 and a molecular weight of 133.1 g/mol It is characterized by the presence of an azido group (-N3) and two fluorine atoms attached to a cyclobutane ring
Preparation Methods
One common method includes the reaction of 1,1-difluorocyclobutane with sodium azide (NaN3) under suitable conditions to replace a leaving group with the azido group . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.
Industrial production methods for this compound are not widely documented, suggesting that it may be synthesized primarily for research purposes rather than large-scale industrial applications.
Chemical Reactions Analysis
3-Azido-1,1-difluorocyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under appropriate conditions. For example, treatment with triphenylphosphine (PPh3) can lead to the formation of a phosphorimidate intermediate.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the azido group typically yields the corresponding amine, while cycloaddition reactions produce triazole derivatives.
Scientific Research Applications
3-Azido-1,1-difluorocyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds and azide-containing molecules.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: While not widely used in industrial applications, it may have potential in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-azido-1,1-difluorocyclobutane depends on its specific application. In bioorthogonal chemistry, the azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling biomolecules without interfering with their natural functions.
Comparison with Similar Compounds
3-Azido-1,1-difluorocyclobutane can be compared with other azido and fluorinated cyclobutane derivatives:
3-Azidocyclobutane: Lacks the fluorine atoms, which may affect its reactivity and stability.
1,1-Difluorocyclobutane: Lacks the azido group, limiting its applications in bioorthogonal chemistry.
3-Azido-1-fluorocyclobutane: Contains only one fluorine atom, which may influence its chemical properties and reactivity.
The presence of both azido and difluorocyclobutane functionalities in this compound makes it unique and versatile for various applications in research and development.
Properties
CAS No. |
2243345-23-3 |
---|---|
Molecular Formula |
C4H5F2N3 |
Molecular Weight |
133.1 |
Purity |
93 |
Origin of Product |
United States |
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